Lapatinib-d4-1, also known as GW572016-d4-1, is a stable isotope-labeled compound derived from the pharmaceutical agent lapatinib. It incorporates deuterium, a heavy isotope of hydrogen, into its molecular structure. This modification is primarily utilized for research purposes, particularly in pharmacokinetic studies and drug metabolism research. Lapatinib itself is an important therapeutic agent used in the treatment of certain types of breast cancer and other malignancies by inhibiting specific tyrosine kinases involved in cancer cell proliferation.
Lapatinib-d4-1 is classified as a stable isotope-labeled compound and falls under the category of pharmaceutical intermediates. It is synthesized from lapatinib through specific chemical modifications that replace hydrogen atoms with deuterium. The compound is available from various chemical suppliers for use in scientific research.
The synthesis of lapatinib-d4-1 typically involves the following steps:
Lapatinib-d4-1 retains the core structure of lapatinib but features deuterium substitutions. The molecular formula for lapatinib is C22H19ClF3N5O4S, while for lapatinib-d4-1, it is C22D4H15ClF3N5O4S, indicating that four hydrogen atoms have been replaced by deuterium.
The structural representation includes:
Lapatinib-d4-1 can participate in various chemical reactions typical of pharmaceuticals:
Lapatinib acts primarily as a dual inhibitor of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). The mechanism involves:
Studies indicate that combining lapatinib with other chemotherapeutic agents can enhance therapeutic efficacy by overcoming resistance mechanisms .
Lapatinib-d4-1 exhibits several notable physical and chemical properties:
These properties facilitate its use in various analytical techniques essential for drug development research.
Lapatinib-d4-1 has several significant applications in scientific research:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5